REACTION_CXSMILES
|
C[N:2]([CH:11]1[CH2:23][C:22]2[C:21]3[C:16](=[C:17]([F:25])[CH:18]=[C:19](F)[CH:20]=3)[NH:15][C:14]=2[CH2:13][CH2:12]1)[C:3](=O)[C:4]1C=CC=CC=1.C(NC1CC2C3C(=C(F)C=CC=3)NC=2CC1)(=O)C>>[CH2:3]([NH:2][CH:11]1[CH2:23][C:22]2[C:21]3[C:16](=[C:17]([F:25])[CH:18]=[CH:19][CH:20]=3)[NH:15][C:14]=2[CH2:13][CH2:12]1)[CH3:4]
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Name
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3-(N-methylbenzamido)-6,8-difluoro-1,2,3,4-tetrahydrocarbazole
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C1=CC=CC=C1)=O)C1CCC=2NC3=C(C=C(C=C3C2C1)F)F
|
Name
|
3-acetamido-8-fluoro-1,2,3,4-tetrahydrocarbazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1CCC=2NC3=C(C=CC=C3C2C1)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1CCC=2NC3=C(C=CC=C3C2C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |